

commercial sources and availability of Emodin-d4

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Compound of Interest

Compound Name: Emodin-d4

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Emodin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Emodin-d4**, a deuterated analog of the naturally occurring anthraquinone, emodin. This document covers the commercial availability, analytical applications, and the biological context of its parent compound, emodin, focusing on key signaling pathways.

Commercial Sources and Availability of Emodin-d4

Emodin-d4 is available from several commercial suppliers as a stable isotope-labeled internal standard for use in mass spectrometry-based quantitative studies. The purity and available quantities vary by supplier. Below is a summary of representative commercial sources.

Supplier	Catalog Number	Purity	Available Quantities	Additional Information
InvivoChem	V52646	≥98%	500mg, 1g, Other Sizes	For research use only.[1]
MedChemExpress	HY-14393S	Not specified	1mg, 10mg	Labeled as a stable isotope for use as a tracer or internal standard.[2]
Clearsynth	CS-T-54035	Not specified	Inquire for details	Accompanied by a Certificate of Analysis.[3]
LGC Standards	TRC-E523002-10MG	Not specified	10mg	Labelled Emodin. [4]
CymitQuimica	TR-A575403	Not specified	1mg, 5mg, 10mg	Aloe-emodin-D4 (major).[5]
VIVAN Life Sciences	VLCS-00657	Not specified	Inquire for details	CoA, MASS, NMR and HPLC will be provided. [6]

Experimental Protocol: Quantification of Emodin in Plasma using Emodin-d4 as an Internal Standard by LC-MS/MS

This protocol is adapted from a validated method for the analysis of emodin in mouse plasma. [7] **Emodin-d4** serves as an internal standard to ensure the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.

Materials and Reagents

- Emodin analytical standard

- **Emodin-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Ethyl acetate
- Sodium acetate buffer (0.2 M)
- Ascorbic acid
- β -glucuronidase
- Ammonia water (5%)
- Biological matrix (e.g., mouse plasma)

Instrumentation

- Waters Acquity UPLC system or equivalent
- Waters XBridge C18 reversed-phase column (2.1 mm x 100 mm, 3.5 μ m particles) or equivalent
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

- To 50 μ L of plasma, add 25 μ L of 0.2 M sodium acetate buffer containing 1% ascorbic acid.
- Add 1000 units of β -glucuronidase to hydrolyze emodin glucuronides (for total emodin quantification). For free emodin, omit this step.
- Spike the sample with a known concentration of **Emodin-d4** internal standard (e.g., 1 ng/ μ L).

- Incubate the mixture at 37°C for 2 hours.
- Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing. Repeat the extraction three times.
- Pool the ethyl acetate layers and evaporate to dryness under a stream of nitrogen gas.
- Reconstitute the dried extract in 5% ammonia water for LC-MS/MS analysis.

LC-MS/MS Conditions

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol
- Flow Rate: 0.2 mL/min
- Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold at 95% B until 14 minutes, then return to initial conditions.
- Ionization Mode: Electrospray ionization (ESI), negative ion mode.
- MS/MS Transitions:
 - Emodin: Monitor the transition of the precursor ion to a specific product ion.
 - **Emodin-d4**: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

Data Analysis

Quantify the concentration of emodin in the samples by calculating the peak area ratio of emodin to **Emodin-d4** and comparing it to a standard curve prepared with known concentrations of emodin and a constant concentration of **Emodin-d4**.

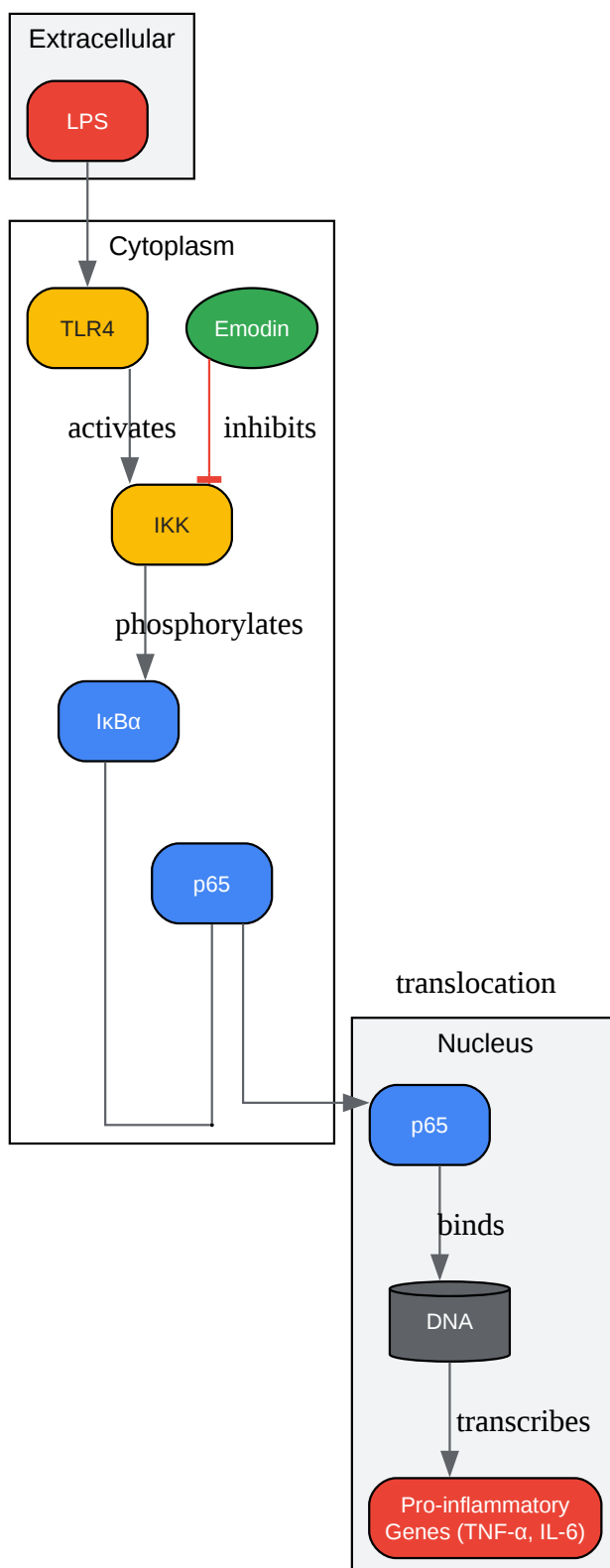
Signaling Pathways Modulated by Emodin

While **Emodin-d4** is primarily utilized for analytical purposes, its non-labeled counterpart, emodin, has been extensively studied for its diverse pharmacological activities. These activities

are attributed to its ability to modulate several key signaling pathways implicated in inflammation, cancer, and metabolic disorders. It is important to note that the following pathways have been elucidated using emodin, not **Emodin-d4**.

NF- κ B Signaling Pathway

Emodin has been shown to inhibit the activation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] This pathway is a central regulator of inflammatory responses. Emodin can suppress the phosphorylation and degradation of I κ B α , which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory genes.[8]

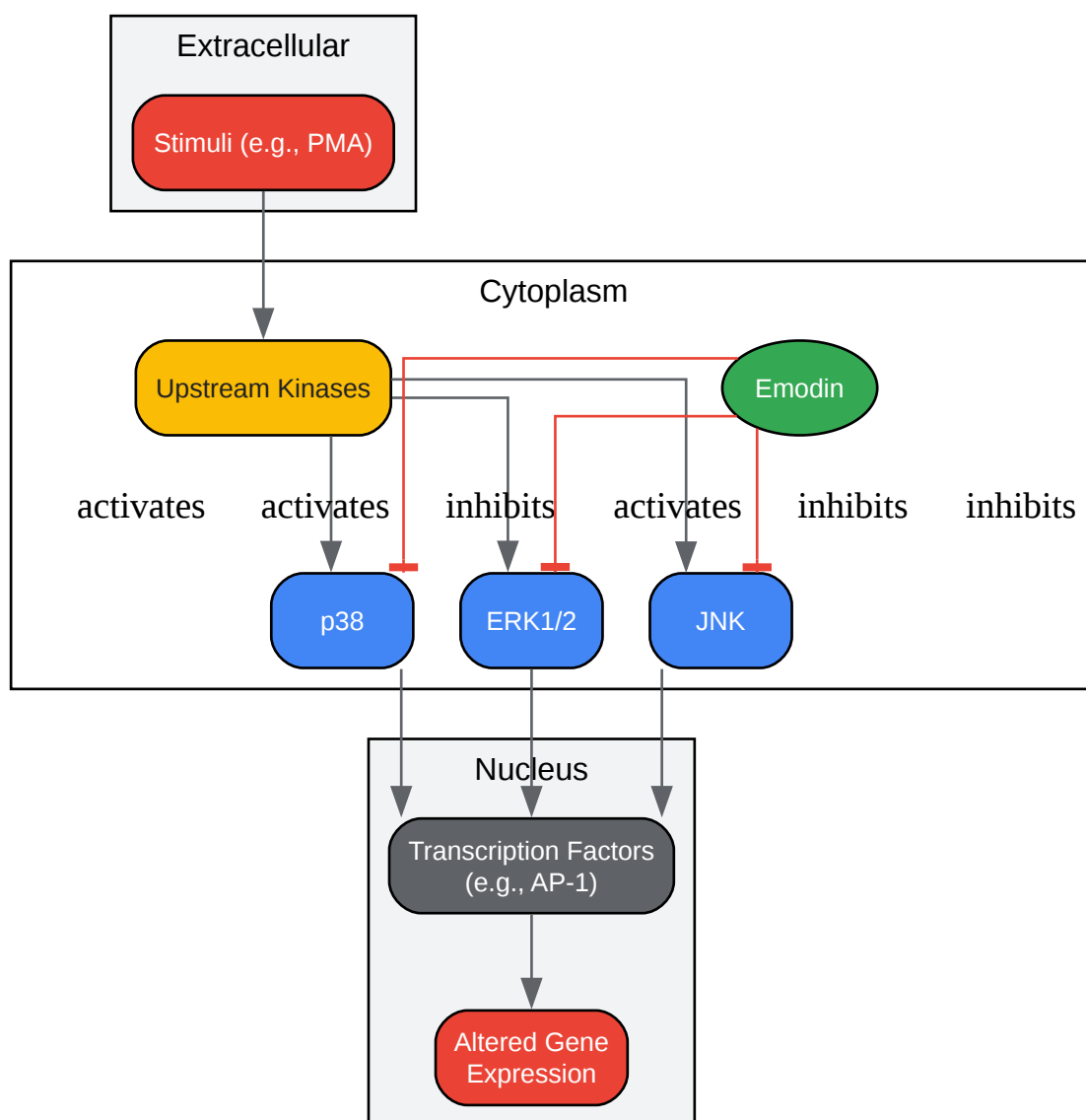


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Caption: Emodin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Emodin has been demonstrated to suppress the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK.[8][9] By inhibiting the activation of these kinases, emodin can modulate downstream cellular responses.

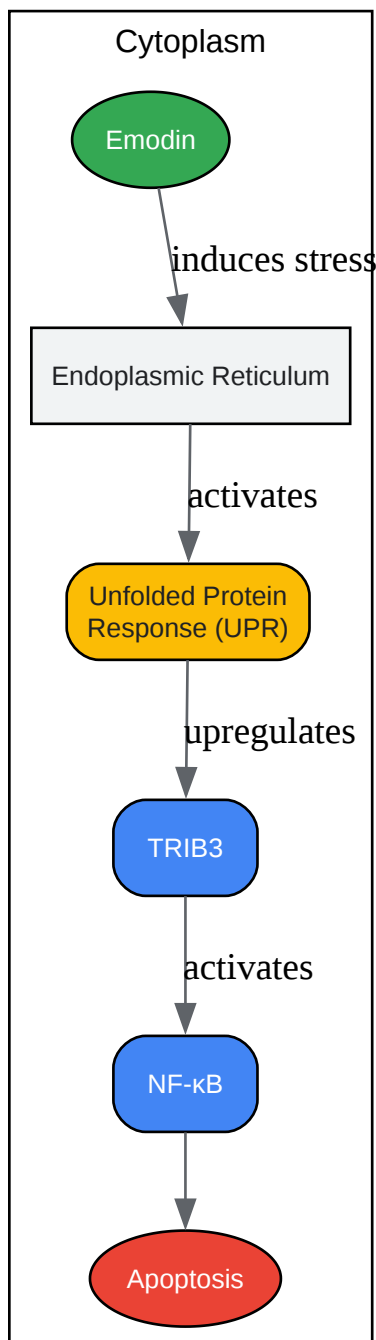


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Caption: Emodin's inhibitory effect on the MAPK signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Emodin has been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[11][12] This involves the activation of key ER stress markers and signaling molecules. The unfolded protein response (UPR) is initiated, leading to the upregulation of pro-apoptotic factors like CHOP.



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Caption: Emodin-induced apoptosis via the ER stress pathway.

Conclusion

Emodin-d4 is a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of emodin in various biological matrices. While **Emodin-d4** itself is not typically used to directly probe biological pathways, a thorough understanding of the molecular mechanisms of its non-labeled counterpart, emodin, provides a critical framework for interpreting pharmacokinetic and pharmacodynamic data. The continued availability of high-purity **Emodin-d4** from commercial suppliers will facilitate further research into the therapeutic potential of emodin and its derivatives.

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